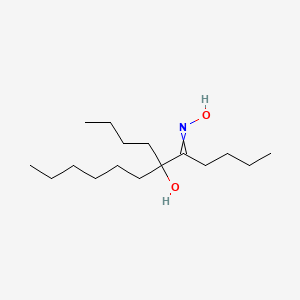![molecular formula C11H15NO4 B13757128 n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide CAS No. 57064-98-9](/img/structure/B13757128.png)
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide: is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is often used in research and development, particularly in the pharmaceutical industry, due to its structural similarity to atenolol, a beta-blocker used to treat cardiovascular diseases .
Preparation Methods
The synthesis of n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with epichlorohydrin to form 4-(2,3-epoxypropoxy)acetophenone. This intermediate is then reacted with acetamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the acetamide group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of adrenergic signaling, which can result in decreased heart rate and blood pressure .
Properties
CAS No. |
57064-98-9 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroxypropoxy)phenyl]acetamide |
InChI |
InChI=1S/C11H15NO4/c1-8(14)12-9-2-4-11(5-3-9)16-7-10(15)6-13/h2-5,10,13,15H,6-7H2,1H3,(H,12,14) |
InChI Key |
GRAOWBQCLZIQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


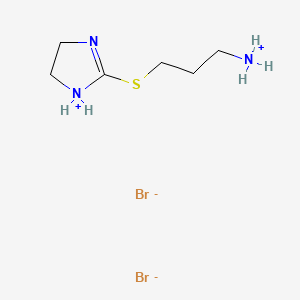

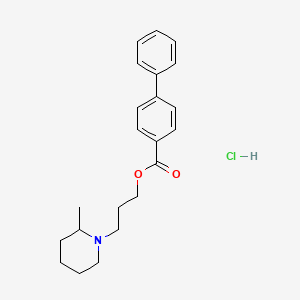
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)


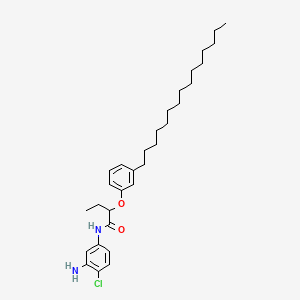

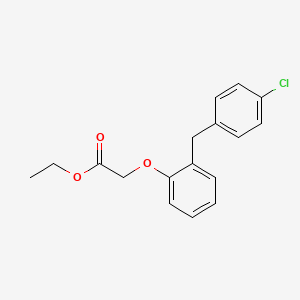

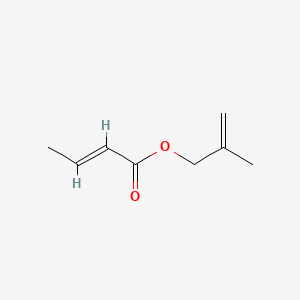
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
